Piquizil hydrochloride
Overview
Description
Piquizil hydrochloride is a chemical compound known for its bronchodilator properties. It is a 4-aminoquinazoline derivative that causes relaxation of respiratory smooth muscle in animals and has been shown to be effective in humans as well . This compound is comparable in activity to a combination of theophylline, ephedrine, and phenobarbital .
Preparation Methods
The synthesis of piquizil hydrochloride involves several steps, starting with the preparation of the 4-aminoquinazoline core. The synthetic route typically includes the following steps:
Formation of the quinazoline ring: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound are designed to be efficient and cost-effective, often involving optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Piquizil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
Scientific Research Applications
Piquizil hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of quinazoline derivatives and their chemical properties.
Biology: It is used in studies of respiratory physiology and pharmacology due to its bronchodilator properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease.
Mechanism of Action
The mechanism of action of piquizil hydrochloride involves the relaxation of respiratory smooth muscle. This is achieved through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle and bronchodilation. This compound also interacts with adrenergic receptors, further contributing to its bronchodilator effects .
Comparison with Similar Compounds
Piquizil hydrochloride is unique among bronchodilators due to its specific chemical structure and mechanism of action. Similar compounds include:
Theophylline: A methylxanthine derivative that also acts as a bronchodilator by inhibiting phosphodiesterase.
Ephedrine: A sympathomimetic amine that stimulates adrenergic receptors to produce bronchodilation.
Phenobarbital: A barbiturate that has been used in combination with other bronchodilators for its sedative and muscle relaxant properties.
This compound stands out due to its combination of bronchodilator activity and specific interaction with respiratory smooth muscle, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-13(2)11-27-19(24)23-7-5-22(6-8-23)18-14-9-16(25-3)17(26-4)10-15(14)20-12-21-18;/h9-10,12-13H,5-8,11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJRGPKVWEJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944187 | |
Record name | 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21580-44-9, 23256-26-0 | |
Record name | CP 12521-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021580449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piquizil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIQUIZIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4J5215PFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.